1-Undecyne, 11-bromo-
Overview
Description
1-Undecyne, 11-bromo- is a halogenated hydrocarbon with the molecular formula C11H19Br It is a derivative of undecyne, where a bromine atom is attached to the terminal carbon of the alkyne chain
Preparation Methods
1-Undecyne, 11-bromo- can be synthesized through several methods. One common approach involves the reaction of undecyne with bromine in the presence of a suitable solvent. The reaction typically requires controlled conditions to ensure selective bromination at the terminal position. Another method involves the use of alkenyl esters or dibromides as starting materials, which undergo further reactions to yield the desired product .
Chemical Reactions Analysis
1-Undecyne, 11-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different functionalized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene, depending on the reaction conditions and reagents used.
Oxidation Reactions: Oxidation of 1-Undecyne, 11-bromo- can lead to the formation of carboxylic acids or other oxygenated products. Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents
Scientific Research Applications
1-Undecyne, 11-bromo- has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it suitable for various coupling reactions.
Materials Science: The compound is used in the preparation of advanced polymer dielectrics and anion exchange membranes for fuel cells.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Undecyne, 11-bromo- involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the alkyne moiety can participate in addition reactions. These properties make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Undecyne, 11-bromo- can be compared with other halogenated hydrocarbons, such as:
1-Bromo-10-undecene: Similar in structure but with a double bond instead of a triple bond.
10-Bromo-1-decene: A shorter chain analog with similar reactivity.
Properties
IUPAC Name |
11-bromoundec-1-yne | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19Br/c1-2-3-4-5-6-7-8-9-10-11-12/h1H,3-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAQFVRPONMOMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3072329 | |
Record name | 1-Undecyne, 11-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3072329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71317-72-1 | |
Record name | 11-Bromo-1-undecyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71317-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Undecyne, 11-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071317721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Undecyne, 11-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Undecyne, 11-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3072329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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